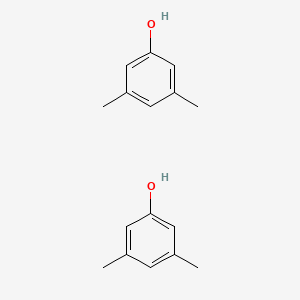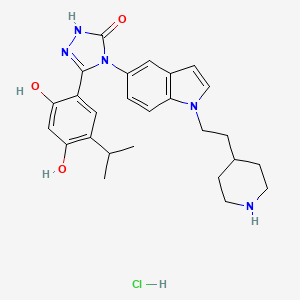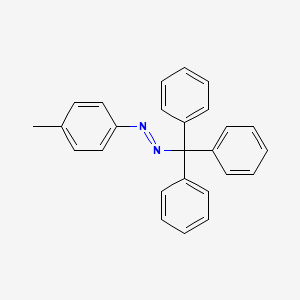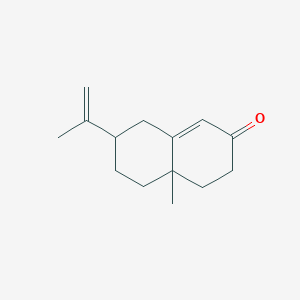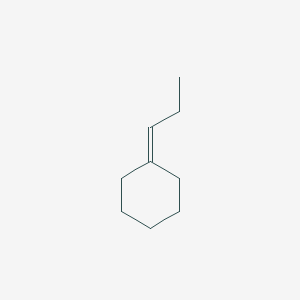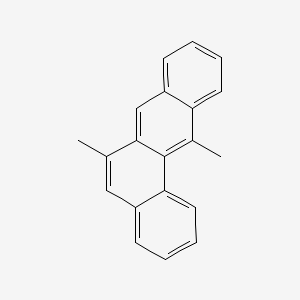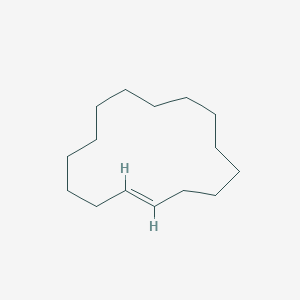
Cyclopentadecene (E)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadecene (E) is an organic compound with the molecular formula C₁₅H₂₈. It is a cyclic hydrocarbon with a double bond, specifically in the trans configuration, which is denoted by the (E) in its name. This compound is part of the larger family of cycloalkenes and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentadecene (E) can be synthesized through several methods. One common approach involves the dehydrogenation of cyclopentadecane. Another method includes the ring-closing metathesis of long-chain dienes. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, cyclopentadecene (E) is often produced through the catalytic dehydrogenation of cyclopentadecane. This process involves heating cyclopentadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation to obtain cyclopentadecene (E) with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentadecene (E) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadecanone or other oxygenated derivatives.
Reduction: The double bond in cyclopentadecene (E) can be reduced to form cyclopentadecane.
Substitution: It can undergo substitution reactions, particularly at the allylic position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for reduction.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclopentadecanone and other oxygenated compounds.
Reduction: Cyclopentadecane.
Substitution: Allylic bromides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentadecene (E) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Cyclopentadecene (E) is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of cyclopentadecene (E) depends on the specific application and the target moleculeThe molecular targets and pathways involved vary depending on the specific biological or chemical context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadecane: A saturated hydrocarbon with similar structural features but lacking the double bond.
Cyclohexadecene: Another cyclic alkene with a similar ring size but different chemical properties due to the position and configuration of the double bond.
Cyclododecene: A smaller cyclic alkene with different reactivity and applications.
Uniqueness
Cyclopentadecene (E) is unique due to its specific ring size and the presence of a trans double bond, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and industrial processes where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
2146-35-2 |
|---|---|
Molekularformel |
C15H28 |
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
cyclopentadecene |
InChI |
InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1+ |
InChI-Schlüssel |
BKUVLGADJFPJRI-OWOJBTEDSA-N |
Isomerische SMILES |
C1CCCCCC/C=C/CCCCCC1 |
Kanonische SMILES |
C1CCCCCCC=CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


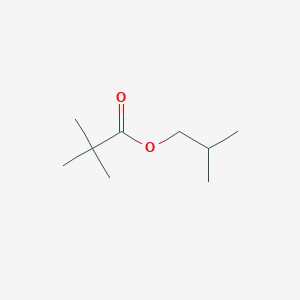
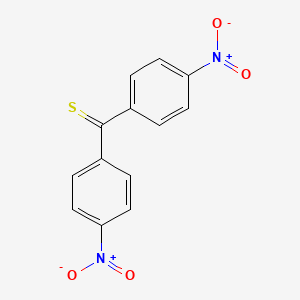
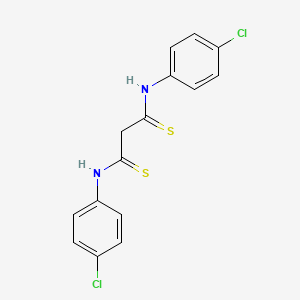
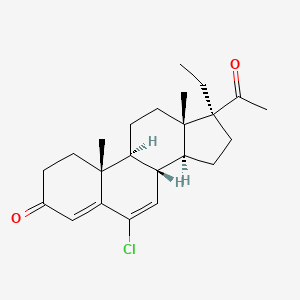
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)

